molecular formula C13H17NO2 B1504561 1-(3-Methoxy-2-methylphenyl)-4-piperidone CAS No. 94634-99-8

1-(3-Methoxy-2-methylphenyl)-4-piperidone

Cat. No.: B1504561
CAS No.: 94634-99-8
M. Wt: 219.28 g/mol
InChI Key: GQOYTLSXYGUTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be related to a group of chemicals that include methoxy and methylphenyl functional groups . These types of compounds are often used in various chemical reactions due to their reactivity .


Synthesis Analysis

While specific synthesis methods for “1-(3-Methoxy-2-methylphenyl)-4-piperidone” were not found, related compounds are often synthesized through various organic reactions, including cross-coupling reactions .

Scientific Research Applications

Synthetic Intermediates in Natural Product Synthesis

1-(3-Methoxy-2-methylphenyl)-4-piperidone and its derivatives are used as synthetic intermediates, especially in the synthesis of natural products and compounds with pharmacological interest. These intermediates have applications in the preparation of emetine-like antiepileptic agents, herbicide agents, and therapeutic agents for liver disorders (Ibenmoussa et al., 1998).

Cytotoxicity and Anti-Cancer Properties

A series of 2,6-diarylpiperidin-4-one O-methyloximes, synthesized with various substituents including methyl, have been evaluated for their in vitro antiproliferative activity against the human cervical carcinoma (HeLa) cell line. This indicates a potential application of these derivatives in anticancer drug synthesis (Parthiban et al., 2011).

Antifungal and Local Anesthetic Activities

2,6-Diaryl-3-methyl-4-piperidones and their oximes and thiosemicarbazone derivatives have been screened for antifungal activity against Aspergillus niger and Candida albicans. Additionally, certain derivatives exhibited significant local anesthetic activity, suggesting their potential use in medical applications (Rameshkumar et al., 2003).

Anti-Asthmatic Agent Synthesis

The compound 6,7-Diethoxy-1-[1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridin- 4-yl]naphthalene-2,3-dimethanol (T-440), which is a potential anti-asthmatic agent, involves the synthesis of a 1-(2-methoxyethyl)-2-pyridone moiety. This highlights the role of methoxy-substituted piperidone derivatives in the development of respiratory therapeutics (Sugahara et al., 2000).

Antiplatelet Activities

Newly synthesized derivatives of piperlongumine, which include piperidone derivatives, have shown potential as antiplatelet agents. This suggests their therapeutic potential in preventing thrombotic diseases (Park et al., 2008).

Agricultural Applications

N-methoxy-4-piperidone derivatives have been utilized in the development of spiropidion, a proinsecticide for the control of key economic sucking pests. This demonstrates the application of such derivatives in agriculture and pest management (Muehlebach et al., 2020).

Future Directions

The future directions for the use of “1-(3-Methoxy-2-methylphenyl)-4-piperidone” are not clear from the search results. The potential uses of a compound depend on its physical and chemical properties, as well as current research in the field .

Properties

IUPAC Name

1-(3-methoxy-2-methylphenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-12(4-3-5-13(10)16-2)14-8-6-11(15)7-9-14/h3-5H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOYTLSXYGUTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697964
Record name 1-(3-Methoxy-2-methylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94634-99-8
Record name 1-(3-Methoxy-2-methylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxy-2-methylphenyl)-4-piperidone
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxy-2-methylphenyl)-4-piperidone
Reactant of Route 3
Reactant of Route 3
1-(3-Methoxy-2-methylphenyl)-4-piperidone
Reactant of Route 4
Reactant of Route 4
1-(3-Methoxy-2-methylphenyl)-4-piperidone
Reactant of Route 5
Reactant of Route 5
1-(3-Methoxy-2-methylphenyl)-4-piperidone
Reactant of Route 6
Reactant of Route 6
1-(3-Methoxy-2-methylphenyl)-4-piperidone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.